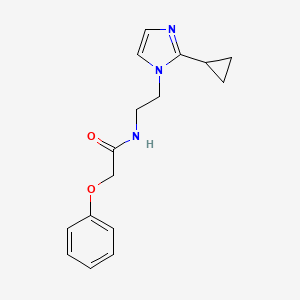
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA-NAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA-NAA is a derivative of Naphthalene, a polycyclic aromatic hydrocarbon, and is used as a synthetic precursor to various organic compounds.
Aplicaciones Científicas De Investigación
TFA-NAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFA-NAA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, TFA-NAA can be used as a building block for the synthesis of novel organic compounds with unique properties. In analytical chemistry, TFA-NAA can be used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.
Mecanismo De Acción
The mechanism of action of TFA-NAA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TFA-NAA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
TFA-NAA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFA-NAA has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential application in the treatment of type 2 diabetes. However, further studies are needed to determine the safety and efficacy of TFA-NAA in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFA-NAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, TFA-NAA is relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments. Additionally, TFA-NAA may exhibit cytotoxic effects at high concentrations, which should be taken into consideration when designing experiments.
Direcciones Futuras
Several future directions for research on TFA-NAA can be identified. First, further studies are needed to elucidate the mechanism of action of TFA-NAA and its potential targets in the body. Second, the safety and efficacy of TFA-NAA in humans should be evaluated in clinical trials. Third, the potential applications of TFA-NAA in material science and analytical chemistry should be further explored. Finally, the synthesis of novel derivatives of TFA-NAA with improved properties should be investigated.
Métodos De Síntesis
TFA-NAA can be synthesized through a multi-step process that involves the reaction of Naphthalene with 2,2,2-trifluoroethylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of TFA-NAA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)9-18-13(19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJYFJBTFRYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)